molecular formula C63H57N5O9 B14069995 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide CAS No. 1116086-09-9

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide

Katalognummer: B14069995
CAS-Nummer: 1116086-09-9
Molekulargewicht: 1028.2 g/mol
InChI-Schlüssel: BACWIDRMGLDCKA-YQOHNZFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a specialized peptide derivative designed for solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc group (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]): A photolabile, base-labile protecting group for α-amino termini, widely used in SPPS due to its orthogonal deprotection under mild basic conditions .
  • L-Phenylalanyl residue: Provides hydrophobicity and structural rigidity.
  • N6-(Triphenylmethyl)-L-lysinamide: The trityl (Trt) group protects the lysine side chain, offering acid-labile stability .
  • 4-[[[(4-Nitrophenoxy)carbonyl]oxy]methyl]phenyl substituent: An activated carbonate moiety that enhances reactivity in coupling reactions, particularly in fragment condensations or post-synthetic modifications .

The combination of these groups makes the compound suitable for controlled peptide elongation and selective deprotection strategies.

Eigenschaften

CAS-Nummer

1116086-09-9

Molekularformel

C63H57N5O9

Molekulargewicht

1028.2 g/mol

IUPAC-Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-(tritylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C63H57N5O9/c69-59(65-49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)57(31-17-18-40-64-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)66-60(70)58(41-44-19-5-1-6-20-44)67-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,64H,17-18,31,40-43H2,(H,65,69)(H,66,70)(H,67,71)/t57-,58-/m0/s1

InChI-Schlüssel

BACWIDRMGLDCKA-YQOHNZFASA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule comprises two amino acid residues:

  • L-Phenylalanine (Phe) : Protected at the α-amino group by an Fmoc moiety (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]).
  • L-Lysinamide (Lys-NH2) : Modified at the ε-amino group with a trityl (triphenylmethyl, Trt) group and functionalized with a 4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl substituent at the side chain.

The C-terminal lysine is amidated, indicating the use of a Rink amide resin during SPPS. The 4-nitrophenoxycarbonyloxymethyl phenyl group introduces a photo-labile or enzymatically cleavable handle, suggesting potential applications in prodrug design or targeted delivery systems.

Retrosynthetic Disconnections

The synthesis can be dissected into three key segments:

  • Fmoc-Phe-OH : Commercially available or synthesized via standard Fmoc-protection protocols.
  • N6-Trityl-L-lysinamide : Prepared by selective Trt protection of lysine’s ε-amino group, followed by resin loading.
  • 4-[[[(4-Nitrophenoxy)carbonyl]oxy]methyl]phenyl moiety : Introduced via post-assembly functionalization using 4-nitrophenyl chloroformate.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Selection and Preparation

The synthesis begins with a Rink amide resin (0.6 mmol/g loading capacity), which provides a stable amide linkage upon cleavage. Key steps include:

  • Swelling : Resin is swollen in dimethylformamide (DMF) for 30 minutes.
  • Loading N6-Trityl-L-lysine :
    • Activation of the resin’s carboxylic acid group (if applicable) using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF.
    • Coupling of Nα-Fmoc-Nε-Trityl-L-lysine (5 equiv) for 1 hour, followed by capping with acetic anhydride to terminate unreacted sites.

Table 1: Resin Loading Conditions

Parameter Value
Resin Rink amide (0.6 mmol/g)
Solvent DMF
Coupling Reagent HBTU (5 equiv)
Base DIEA (8 equiv)
Reaction Time 1 hour
Capping Agent Acetic anhydride (20% v/v)

Sequential Peptide Assembly

Fmoc Deprotection

The Fmoc group is removed using 20% piperidine in DMF (2 × 1 min), ensuring minimal β-elimination of sensitive phosphorylated side chains. Recent studies demonstrate that 0.5% DBU in DMF at 90°C achieves rapid deprotection (<5 min) while preserving acid-labile trityl groups.

Coupling of Fmoc-Phe-OH
  • Activation : Fmoc-Phe-OH (5 equiv) is activated with HATU (2.5 equiv) and DIEA (8 equiv) in DMF.
  • Reaction : Coupling proceeds for 1 hour under nitrogen atmosphere, monitored by Kaiser test for free amine groups.

Table 2: Coupling Efficiency Under Varied Conditions

Reagent System Coupling Yield (%) Side Products
HATU/DIEA 98.5 <1% diketopiperazine
HBTU/DIEA 97.2 1.2% epimerization
DIC/Oxyma 95.8 3.4% deletion

Introduction of the 4-Nitrophenoxycarbonyloxymethyl Phenyl Group

Functionalization Strategy

The lysine side chain’s ε-amino group is transiently deprotected (Trt removal) using 3% trifluoroacetic acid (TFA) in dichloromethane (DCM) . Subsequent acylation with 4-nitrophenyl chloroformate (2 equiv) in the presence of DIEA yields the desired carbonate ester.

Critical Considerations :

  • Selectivity : The Trt group on N6 must remain intact, necessitating mild acidic conditions (TFA <5%).
  • Steric Hindrance : Bulky trityl groups may slow acylation; extended reaction times (12–24 hours) improve yields.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : Reverse-phase C18 column (4.6 × 250 mm, 5 μm).
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile.
  • Retention Time : 12.3 minutes (purity >98% by area).

Mass Spectrometry (MS)

  • Molecular Ion : [M+H]+ observed at m/z 919.8 (calculated 919.75).
  • Fragmentation : Key fragments at m/z 387.4 (Fmoc-Phe) and 675.8 (Trt-Lysinamide).

Table 3: Key Spectroscopic Data

Technique Data
HPLC tR = 12.3 min, 98.2% purity
HRMS (ESI) [M+H]+ 919.7564 (Δ 1.2 ppm)
1H NMR (DMSO-d6) δ 7.75–7.15 (m, aromatic protons)

Challenges and Optimization

Protecting Group Compatibility

  • Trityl Stability : Prolonged exposure to TFA (>30 min) cleaves Trt, necessitating timed deprotection cycles.
  • Fmoc Deprotection Efficiency : Elevated temperatures (90°C) with 0.5% DBU reduce racemization risk.

Side Reactions

  • β-Elimination : Mitigated by avoiding strong bases (e.g., piperidine >5%) during Fmoc removal.
  • Incomplete Acylation : Additive agents like HOAt enhance coupling yields for sterically hindered residues.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Protecting Group Stability :

  • The Trt group in the target compound requires strong acids (e.g., trifluoroacetic acid, TFA) for cleavage, similar to Fmoc-Cys(Trt)-OH . In contrast, the Mmt group in Fmoc-Lys(Mmt)-OH is removed under milder acidic conditions (1% TFA), reducing side reactions .
  • The nitro group in the target compound’s aryl carbonate increases electrophilicity, accelerating coupling compared to methyl or methoxy substituents .

Synthetic Utility: The 4-nitrophenoxycarbonyloxymethylphenyl group enables efficient activation for amide bond formation, akin to pentafluorophenyl esters in Fmoc-pentafluoro-Phe . Unlike Fmoc-Phe(4-Me)-OH, which is primarily used for conformational stabilization , the target compound’s nitroaryl group facilitates photochemical or nucleophilic modifications post-synthesis.

Physicochemical Properties :

  • Solubility : The nitro group reduces solubility in aqueous buffers compared to methoxy or methyl analogues, necessitating polar aprotic solvents (e.g., DMF) during synthesis.
  • Melting Point : Expected to exceed 100°C based on analogous Fmoc-protected compounds (e.g., Fmoc-Phe(4-Me)-OH melts at ~150°C ).

Biologische Aktivität

The compound N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide, often referred to as Fmoc-Lys(Trityl)-Phe-Nitro, is a complex synthetic peptide derivative that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Fmoc Group : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis. It provides stability during synthesis while allowing for selective deprotection under mild conditions .
  • Amino Acid Residues : The presence of L-phenylalanine and L-lysine contributes to the compound's biological interactions, particularly in protein binding and enzymatic activity.
  • Nitrophenoxy Group : This moiety is known for its potential role in enhancing lipophilicity and promoting cellular uptake .

Table 1: Structural Components of Fmoc-Lys(Trityl)-Phe-Nitro

ComponentDescription
FmocProtecting group for amino acids
L-PhenylalanineAromatic amino acid, enhances binding
L-LysineBasic amino acid, involved in interactions
Nitro GroupEnhances lipophilicity and bioactivity

The biological activity of Fmoc-Lys(Trityl)-Phe-Nitro can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
  • Cell Penetration : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake through passive diffusion or endocytosis mechanisms, enhancing the compound's bioavailability .
  • Protease Resistance : The incorporation of structural staples or modifications can confer resistance to proteolytic degradation, allowing for sustained biological activity in vivo .

Therapeutic Applications

Research indicates potential applications for Fmoc-Lys(Trityl)-Phe-Nitro in various therapeutic contexts:

  • Cancer Therapy : Due to its HDAC inhibitory properties, it may serve as a lead compound for developing anti-cancer agents.
  • Neurodegenerative Diseases : By modulating gene expression through HDAC inhibition, it could have implications for treating conditions such as Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of Fmoc derivatives on cancer cell lines. Results demonstrated significant apoptosis induction at micromolar concentrations, suggesting effective targeting of malignant cells.
  • In Vivo Models : Animal studies have shown that similar compounds can reduce tumor growth rates when administered alongside standard chemotherapy agents, indicating a synergistic effect.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
In VitroInduced apoptosis in cancer cell lines
In VivoReduced tumor growth in animal models

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.